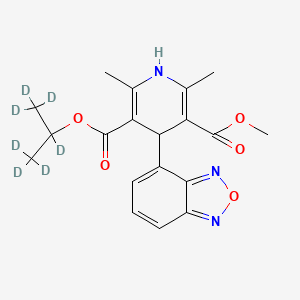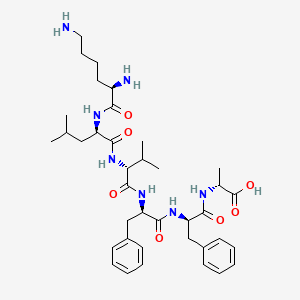
D-Klvffa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Klvffa is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the SPPS process. This includes optimizing the reaction conditions, such as temperature and solvent systems, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: D-Klvffa primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions. it can interact with other molecules through hydrogen bonding and hydrophobic interactions .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as DIC, HOBt, and protected amino acids. The reaction conditions include maintaining an inert atmosphere, typically using nitrogen or argon, and controlling the temperature to optimize the coupling efficiency .
Major Products Formed: The major product formed during the synthesis of this compound is the peptide itself. The final product is obtained after cleaving the peptide from the resin and removing the protecting groups .
Wissenschaftliche Forschungsanwendungen
D-Klvffa is extensively used in scientific research, particularly in the study of Alzheimer’s disease. Its primary application is as an inhibitor of Amyloid-β aggregation, which is a hallmark of Alzheimer’s pathology . Researchers use this compound to investigate the mechanisms of Amyloid-β aggregation and to develop potential therapeutic strategies for Alzheimer’s disease .
In addition to its role in Alzheimer’s research, this compound is also used in studies related to protein aggregation and neurodegenerative diseases. It serves as a model compound to understand the aggregation behavior of peptides and proteins .
Wirkmechanismus
D-Klvffa exerts its effects by binding to the Amyloid-β peptide and inhibiting its aggregation into fibrils. The compound interacts with specific residues within the Amyloid-β sequence, preventing the formation of β-sheet structures that are characteristic of amyloid fibrils . This inhibition reduces the cytotoxicity associated with Amyloid-β aggregates, thereby mitigating their harmful effects on neuronal cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- L-Klvffa
- KLVFFAE
- VQIVYK
Uniqueness: D-Klvffa is unique in its stereochemistry, as it is composed of D-amino acids, which are less prone to enzymatic degradation compared to their L-counterparts . This property enhances its stability and makes it a valuable tool in research applications. Additionally, this compound has shown higher potency in inhibiting Amyloid-β aggregation compared to similar compounds .
Eigenschaften
Molekularformel |
C38H57N7O7 |
|---|---|
Molekulargewicht |
723.9 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C38H57N7O7/c1-23(2)20-29(42-33(46)28(40)18-12-13-19-39)36(49)45-32(24(3)4)37(50)44-31(22-27-16-10-7-11-17-27)35(48)43-30(21-26-14-8-6-9-15-26)34(47)41-25(5)38(51)52/h6-11,14-17,23-25,28-32H,12-13,18-22,39-40H2,1-5H3,(H,41,47)(H,42,46)(H,43,48)(H,44,50)(H,45,49)(H,51,52)/t25-,28-,29-,30-,31-,32-/m1/s1 |
InChI-Schlüssel |
MHTAOFNATLIOTI-XMPJBLIUSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCCCN)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate](/img/structure/B12386823.png)
![(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12386824.png)

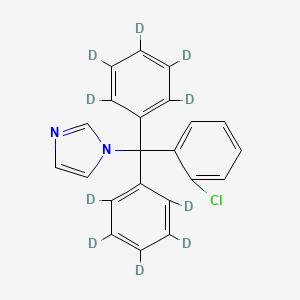
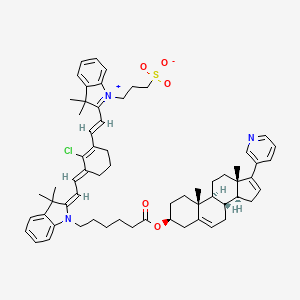
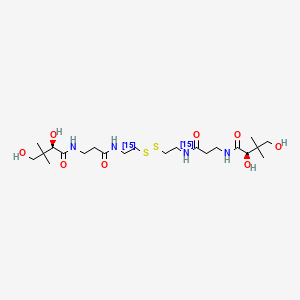

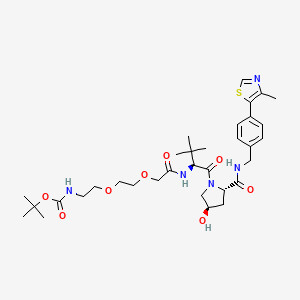


![tetrasodium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12386869.png)

